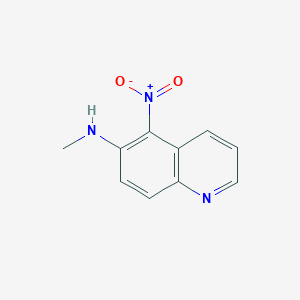

n-Methyl-5-nitroquinolin-6-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTDYZCHWXTGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327254 | |

| Record name | n-methyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-97-8 | |

| Record name | n-methyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 5 Nitroquinolin 6 Amine and Analogues

Direct Amination Approaches

Direct amination serves as a powerful tool for the functionalization of nitroquinoline systems. By directly replacing a hydrogen atom with an amino group, these methods circumvent the need for pre-functionalized starting materials, offering more atom-economical and streamlined synthetic routes. The electron-withdrawing nature of the nitro group is fundamental to the success of these reactions, as it sufficiently activates the aromatic ring for nucleophilic attack. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a prominent type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for nitroarenes, including nitroquinolines. kuleuven.be The mechanism involves a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org

The process begins with the addition of the nucleophile to an electron-deficient carbon atom of the nitroaromatic ring, forming a negatively charged intermediate known as a σH-adduct or Meisenheimer complex. nih.govorganic-chemistry.org This addition is typically a rapid and reversible step. nih.gov Following the formation of the adduct, a base induces a β-elimination of a hydrogen atom and the leaving group from the tetrahedral carbon, which leads to the restoration of the aromatic system and the formation of the substituted product. nih.gov VNS reactions are often faster than classical SNAr reactions involving halogen leaving groups. nih.govorganic-chemistry.org

Influence of Nitro Group Position on Reaction Yield

The position of the nitro group on the quinoline (B57606) ring exerts a significant directing effect on the regiochemical outcome of the VNS reaction, thereby influencing the yield of the desired isomer. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. nih.gov Consequently, the substitution pattern is largely dictated by the location of available hydrogen atoms at these activated positions.

For instance, studies on substituted nitroquinolines have shown that:

4-Substituted Nitroarenes: These compounds typically yield a single product resulting from VNS at the position ortho to the nitro group. organic-chemistry.org

2- and 3-Substituted Nitroarenes: Reactions with these isomers often lead to a mixture of products, with substitution occurring at both the ortho and para positions relative to the nitro group. organic-chemistry.org

5-, 6-, and 8-Nitroquinolines: VNS reactions on these isomers with reagents like chloromethyl phenyl sulfone result in substitution occurring primarily at the position ortho to the nitro group. kuleuven.be

The steric hindrance of the nucleophile can also play a role; however, the electronic activation by the nitro group is the dominant factor. nih.gov In the case of 8-nitroquinoline (B147351), a bulky nucleophile like 9H-carbazole was found to substitute at the C7 position (ortho to the nitro group), even though the C5 position (para) would be sterically less hindered. nih.gov This highlights a strong electronic preference for the ortho position in certain contexts.

Table 1: Regioselectivity in VNS Reactions of Nitroquinolines

| Nitroquinoline Isomer | Position of Nitro Group | Primary Substitution Position(s) | Reference |

| 5-Nitroquinoline (B147367) | 5 | ortho (C6), para (C8) | kuleuven.be |

| 6-Nitroquinoline | 6 | ortho (C5, C7) | kuleuven.be |

| 8-Nitroquinoline | 8 | ortho (C7) | nih.govkuleuven.be |

This table summarizes the generally expected regiochemical outcomes based on the activating effect of the nitro group.

Role of Counterions in Nucleophile Attack

The counterion associated with the nucleophile plays a crucial, non-covalent role in directing the nucleophilic attack during VNS reactions. It has been proposed that the cation, such as potassium (K+), is attracted to the negatively charged oxygen atoms of the activating nitro group. nih.gov This interaction can pre-organize the transition state, guiding the nucleophile to a specific position on the aromatic ring.

This chelating effect can influence the regioselectivity of the reaction, sometimes overriding expected steric effects. nih.gov For example, in the amination of 8-nitroquinoline with potassium 9H-carbazol-9-ide, the substitution occurs at the C7 position. This outcome suggests that the potassium counterion's interaction with the nitro group at C8 facilitates the attack of the bulky nucleophile at the adjacent C7 position. nih.gov This guided attack generates the σH-adduct, which then rearomatizes to yield the final product. nih.gov

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another key method for the direct functionalization of electron-deficient arenes. Unlike VNS, the nucleophile in an ONSH reaction does not require an intrinsic leaving group. The mechanism involves the initial addition of a nucleophile to the nitroaromatic ring to form a σH-adduct. nih.govpsu.edu To restore aromaticity, this intermediate must lose a hydride ion. Since the hydride is a very poor leaving group, this process requires the presence of an external oxidizing agent. nih.gov The nitro group itself can sometimes participate in the oxidation process. nih.gov

Mechanism of Oxidative SNH Aryl Imination

The mechanism for oxidative SNH aryl imination (a form of amination) on a nitroquinoline ring follows the general ONSH pathway.

Nucleophilic Attack: A primary or secondary amine attacks an electron-deficient carbon atom of the nitroquinoline ring. This attack is directed by the activating nitro group, typically to an ortho or para position, forming a zwitterionic σH-adduct.

Deprotonation: A base in the reaction mixture deprotonates the nitrogen atom of the newly added amino group, resulting in a negatively charged σ-adduct, which is a type of Meisenheimer complex.

Oxidation: An external oxidizing agent abstracts two electrons from the σ-adduct. This step is crucial for the elimination of the hydrogen atom from the site of substitution and the restoration of the quinoline's aromaticity. This results in the formation of the N-substituted nitroquinoline.

This pathway provides a direct method for creating C-N bonds, avoiding pre-functionalized substrates. researchgate.net

Application to Nitroquinoline N-Oxides with Primary/Secondary Amines

The reactivity of the quinoline ring towards nucleophiles can be further enhanced by the presence of an N-oxide functionality. wikipedia.org Amine N-oxides are compounds containing an R₃N⁺-O⁻ functional group. wikipedia.org In heterocyclic chemistry, aromatic N-oxides like quinoline N-oxide can be activated towards nucleophilic attack. nih.gov

When a nitroquinoline N-oxide is treated with primary or secondary amines, the N-oxide group, in conjunction with the nitro group, strongly activates the ring for nucleophilic substitution. The reaction can proceed via an ONSH-type mechanism. The N-oxide group can influence the regioselectivity of the attack and may also act as an internal oxidant under certain conditions to facilitate the rearomatization step. This approach expands the scope of direct amination reactions on the quinoline scaffold.

Transition Metal-Free Amination of Nitro(hetero)arenes

Transition metal-free amination methods offer significant advantages in organic synthesis, primarily by avoiding potential contamination of the final products with toxic metals and reducing costs associated with expensive catalysts. mdpi.comrsc.org One prominent strategy for the direct amination of electron-deficient systems like nitroquinolines is the Vicarious Nucleophilic Substitution of Hydrogen (VNS).

The VNS reaction is a powerful tool for C-H functionalization in nitroaromatic and heteroaromatic compounds. nih.gov It proceeds through the addition of a nucleophile to an electron-deficient aromatic ring, forming a σ-complex intermediate. This intermediate then undergoes a base-induced β-elimination to restore aromaticity, effectively substituting a hydrogen atom with the nucleophilic group. The nitro group plays a crucial role by activating the aromatic ring towards nucleophilic attack. nih.gov

In the context of nitroquinolines, the VNS reaction allows for the direct introduction of amino groups. For instance, studies on the amination of nitroquinoline derivatives have been conducted using various nucleophiles. The position of the nitro group on the quinoline ring directs the nucleophilic attack to the ortho and/or para positions. nih.gov This method provides a direct pathway to amino-substituted nitroquinolines without the need for pre-functionalized starting materials like halogenated quinolines. nih.gov

Another emerging area is the use of diazirines as electrophilic amination reagents in photodecarboxylative reactions, which proceed under mild, transition-metal-free conditions. chemrxiv.org While not yet specifically documented for n-Methyl-5-nitroquinolin-6-amine, these developing methodologies represent a frontier in the synthesis of complex nitrogen-containing heterocycles. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) is a fundamental and widely used reaction for modifying aromatic rings, particularly those activated by potent electron-withdrawing groups. numberanalytics.comwikipedia.org The reaction involves a two-step addition-elimination mechanism. First, a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group (such as a halide), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of a nitro group, especially when positioned ortho or para to the leaving group, is critical for the SNAr mechanism. wikipedia.orgyoutube.com It strongly activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex through resonance. wikipedia.org

This strategy is highly applicable to heterocyclic systems, including quinolines. numberanalytics.comacs.org For example, 2,4-dichloroquinazoline (B46505) precursors undergo regioselective SNAr reactions with amine nucleophiles, preferentially substituting the chlorine atom at the 4-position to yield 2-chloro-4-aminoquinazoline derivatives. researchgate.net Similarly, in the synthesis of this compound, a precursor such as 6-chloro-5-nitroquinoline (B1364901) could theoretically react with methylamine (B109427). The strong electron-withdrawing effect of the 5-nitro group would activate the C-6 position for nucleophilic attack by the amine, displacing the chloride leaving group to form the desired product.

| SNAr Reaction Parameters | |

| Requirement | Activating group (e.g., -NO₂) ortho/para to leaving group. wikipedia.org |

| Mechanism | Addition of nucleophile followed by elimination of leaving group. youtube.com |

| Intermediate | Meisenheimer Complex. wikipedia.org |

| Application | Synthesis of complex aromatic and heterocyclic compounds. numberanalytics.com |

Reduction of Nitroquinolines to Aminoquinolines

The reduction of the nitro group to a primary amine is a pivotal step in the synthesis of many biologically active molecules. This transformation can be achieved through various methods, with stannous chloride and catalytic hydrogenation being among the most common and effective.

Stannous Chloride Mediated Reductions

The use of stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds to their corresponding anilines. scispace.comsemanticscholar.org This method is often preferred over catalytic hydrogenation when other reducible functional groups, such as halogens, are present in the molecule and need to be preserved. semanticscholar.orgacsgcipr.org The reaction involves an electron transfer from the Sn(II) salt, followed by protonation. acsgcipr.org

This technique has been successfully applied to the reduction of nitroquinolines to aminoquinolines under mild conditions. nih.gov The process is generally efficient, offering a simple and rapid transformation with good yields. nih.gov For instance, various substituted nitroquinolines can be readily reduced to the corresponding aminoquinolines, tolerating functional groups like hydroxyls, alkyls, and halogens. nih.gov The general procedure involves dissolving the nitroaromatic compound in a solvent like ethanol (B145695) and adding SnCl₂·2H₂O, often in the presence of a strong acid like HCl. nih.govscispace.com

| Stannous Chloride Reduction | |

| Reagent | Stannous Chloride (SnCl₂). commonorganicchemistry.com |

| Conditions | Typically acidic (e.g., HCl in Ethanol). nih.gov |

| Advantages | Tolerates many functional groups (halides, esters). scispace.comacsgcipr.org |

| Application | Reduction of aromatic nitro compounds to anilines. semanticscholar.org |

Catalytic Hydrogenation with Metal Catalysts

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of nitro groups. google.com The method involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.comyoutube.com Common catalysts include palladium (Pd), platinum (Pt), and Raney nickel, often supported on a high-surface-area material like activated carbon (charcoal). google.com

This heterogeneous catalytic reaction occurs on the surface of the metal catalyst. youtube.com The process is highly efficient and often produces high yields of the desired amine with clean workups, as the catalyst can be simply filtered off after the reaction. google.com Catalytic hydrogenation is effective for a wide range of nitroaromatics. For example, p-nitrophenol can be hydrogenated to p-aminophenol in high yield using a 5% palladium on charcoal catalyst at relatively low pressures. google.com The choice of catalyst and reaction conditions (solvent, pressure, temperature) can be optimized to ensure selectivity, especially in molecules with multiple reducible groups. rsc.org This method is a viable pathway for the reduction of a nitroquinoline precursor to the corresponding aminoquinoline. wikipedia.org

| Catalytic Hydrogenation of Nitroarenes | |

| Catalysts | Palladium (Pd), Platinum (Pt), Nickel (Ni). google.com |

| Reagents | Hydrogen Gas (H₂). google.com |

| Reaction Type | Heterogeneous Catalysis. youtube.com |

| Advantages | High efficiency, clean reaction, catalyst can be recycled. google.com |

Alkylation and Functionalization Reactions

Following the construction of the core quinoline structure, further functionalization, such as alkylation, is often necessary to achieve the target molecule.

N-Alkylation of Quinoline Rings

N-alkylation introduces an alkyl group onto the nitrogen atom of the quinoline ring system. Various methods have been developed to achieve this transformation. One approach involves the one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation using an aldehyde. acs.org This transition-metal-free process can be catalyzed by boronic acid, which activates the quinoline ring for reduction and subsequent N-alkylation under mild conditions. acs.org

Derivatization of Amines

The introduction of an amino group and its subsequent derivatization are crucial steps in the synthesis of many biologically active quinoline compounds. nih.gov A primary route to aminoquinolines involves the reduction of precursor nitroquinoline derivatives. nih.gov This transformation is a key example of derivatization, converting an electron-deficient nitroquinoline into a nucleophilic aminoquinoline, which can then undergo further reactions.

The synthesis of aminoquinolines from their nitro counterparts can be achieved using various reducing agents. For instance, the reduction of nitroquinolines to aminoquinolines (compounds 6 in Scheme 4 of the cited study) has been successfully performed using stannous chloride (SnCl₂) in methanolic hydrochloric acid at temperatures above 50 °C. nih.gov The resulting aminoquinolines exhibit distinct NMR spectral changes compared to their nitro precursors, with the amino group protons appearing around 4.1-4.9 ppm. nih.gov

While direct derivatization of a pre-existing amine on the quinoline ring is a common strategy, another related approach involves using quinoline-based reagents to derivatize other molecules, particularly for analytical purposes. For example, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is a reagent that reacts readily with primary aliphatic amines under mild conditions (pH 7.5, 50 °C) to form stable, detectable derivatives for HPLC analysis. sigmaaldrich.com Similarly, 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) has been used as a fluorogenic derivatization reagent to label biogenic amines for analysis by capillary electrophoresis. nih.gov These examples highlight the reactivity of the quinoline system and its utility in amine chemistry.

Table 1: Conversion of Nitroquinolines to Aminoquinolines

| Precursor | Reagents and Conditions | Product | Reference |

| Nitroquinoline Derivative | SnCl₂, 6M HCl, MeOH, T >50 °C | Aminoquinoline Derivative | nih.gov |

Formation of Schiff Bases from Quinoline Derivatives

Schiff bases, characterized by an azomethine or imine group (-C=N-), are a significant class of compounds synthesized from quinoline derivatives. mdpi.comnih.gov The standard method for their formation is the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. mdpi.comnih.gov This reaction is a versatile and straightforward way to generate complex quinoline-based structures. researchgate.net

The synthesis often involves reacting a formyl-quinoline (a quinoline with an aldehyde group) with various substituted amines. For example, a series of quinoline-Schiff bases were synthesized with yields between 56% and 86% by condensing 2-chloroquinoline-3-carbaldehyde (B1585622) with different substituted aromatic amines. researchgate.net In another study, Schiff base ligands (L1–L5) were prepared by condensing 2-quinolinecarboxaldehyde (B31650) with various aniline (B41778) derivatives. nih.gov These ligands were then used to synthesize silver (I) complexes. nih.govresearchgate.net

The reaction conditions can be quite efficient. One novel method describes the synthesis of seven Schiff bases by reacting chlorine-containing quinoline-3-carbaldehyde with different aryl amines in glycerol (B35011) at 90°C, which resulted in good yields. researchgate.net The formation of the Schiff base is confirmed by spectroscopic methods, which show the disappearance of the amine (NH₂) band and the appearance of the characteristic imine (-HC=N-) band in the FTIR spectrum. mdpi.com

Table 2: Examples of Schiff Base Formation from Quinoline Derivatives

| Quinoline Carbonyl Compound | Amine Reactant | Resulting Schiff Base Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Substituted Aromatic Amines | (E)-N-(substituted phenyl)-1-(2-chloroquinolin-3-yl)methanimine | researchgate.net |

| 2-Quinolinecarboxaldehyde | Aniline Derivatives | Quinolinyl Schiff base derivatives (L1-L5) | nih.gov |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Schiff Base Ligand (NQ) | mdpi.com |

| 2-Oxo-quinoline-3-carbaldehyde | Various Amines | 2-Oxo-quinoline-3-carbaldehyde Schiff-base derivatives | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Amination Reactions

The specific conditions of the amination reaction, including the nature of the nucleophile, the base employed, and the solvent system, dictate which mechanistic pathway is favored. Understanding these pathways is crucial for controlling the regioselectivity and yield of the desired aminoquinoline product.

The Vicarious Nucleophilic Substitution of Hydrogen is a well-established method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitroquinolines. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is characterized by the substitution of a hydrogen atom by a nucleophile that bears a leaving group.

The general mechanism of VNS involves the initial addition of a carbanion or other suitable nucleophile to the electron-deficient aromatic ring, forming a σ-adduct, often referred to as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov This addition typically occurs at positions ortho or para to the strongly electron-withdrawing nitro group. wikipedia.org In the case of 5-nitroquinoline (B147367), nucleophilic attack is favored at the C6 position (ortho) and the C8 position (para). The higher double-bond character of the C5-C6 bond in 5-nitroquinoline promotes preferential addition at the C6 position. kuleuven.be

The key step in the VNS mechanism is the subsequent elimination of the leaving group from the σ-adduct, which is induced by a base. This β-elimination process restores the aromaticity of the quinoline (B57606) ring system and results in the formation of the substituted product. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a strong base, as at least two equivalents of base are required: one to generate the nucleophile and another to facilitate the elimination step. wikipedia.orgorganic-chemistry.org The resulting products often exist as colored nitrobenzylic carbanions in the reaction mixture. wikipedia.orgorganic-chemistry.org

An interesting facet of VNS reactions involving nitroquinolines is the potential for the conversion of the nitro group to a nitroso group in some of the products. nih.govdoaj.org This transformation can occur in the Meisenheimer adduct intermediate. In a protic medium, the nitro group can be protonated, followed by the elimination of a water molecule to yield a nitroso-containing product. nih.gov For instance, in the amination of certain nitroquinoline derivatives, products bearing a nitroso group have been isolated and characterized, illustrating this mechanistic diversion. nih.govdoaj.org

Under specific reaction conditions, the formation of double VNS products on the nitroquinoline scaffold has been observed. nih.govdoaj.org This occurs when a second VNS reaction takes place on the initially formed product. For example, a product of a double VNS has been identified where a second substitution occurred on a methyl group of the quinoline ring, which then acted as a nucleophile in an intermolecular reaction with another molecule of the nitroso-quinoline intermediate. nih.gov The possibility of disubstitution can also arise in systems like m-dinitrobenzene, where the introduction of the first substituent does not deactivate the ring towards further nucleophilic attack. wikipedia.org However, in many cases, the formation of the initial nitrobenzylic carbanion product is selective for monosubstitution as these anions are generally unreactive towards further nucleophilic addition. kuleuven.be

The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides an alternative pathway for the amination of nitroaromatics. Similar to VNS, the ONSH reaction commences with the nucleophilic addition to the electron-deficient ring to form a σ-adduct. However, in the ONSH mechanism, the nucleophile does not possess an inherent leaving group. Instead, the rearomatization of the ring is achieved through the oxidation of the σ-adduct, which results in the formal loss of a hydride ion. organic-chemistry.org

The direct observation of the intermediates in these reaction pathways is crucial for detailed mechanistic understanding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detection and characterization of transient species like Meisenheimer adducts. In the context of nucleophilic aromatic substitution, 1H and 13C NMR have been utilized to study the structure of these σ-adducts. researchgate.net While specific NMR studies on the intermediates in the formation of n-Methyl-5-nitroquinolin-6-amine are not extensively reported in the reviewed literature, the formation of anionic σ-adducts in the amination of azaaromatics has been confirmed using NMR spectroscopy. nih.gov The characteristic upfield shifts of the ring protons in the 1H NMR spectrum upon formation of the adduct provide strong evidence for the loss of aromaticity and the change in hybridization of the carbon atom at the site of nucleophilic attack.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Mechanisms

Regioselectivity in Amination and Nitration Processes

The precise placement of the nitro and methylamino groups on the quinoline core is a significant challenge in the synthesis of this compound. The regiochemical outcome of both the nitration and amination steps is governed by the electronic properties of the quinoline ring and any existing substituents.

In a potential synthetic route involving the nitration of a pre-existing N-methylquinolin-6-amine, the directing effects of the activating amino group and the quinoline ring's inherent reactivity would come into play. The amino group is a strong activating group and an ortho-, para-director. Therefore, nitration would be expected to occur at positions ortho or para to the amino group. In the case of N-methylquinolin-6-amine, the 5- and 7-positions are ortho to the amino group, while the pyridine (B92270) ring also influences the reactivity. The selective nitration at the 5-position to yield this compound over the 7-nitro isomer would depend on a delicate balance of steric and electronic factors.

Conversely, if the synthesis proceeds via the amination of a nitroquinoline precursor, the regioselectivity would be dictated by the position of the nitro group and the nature of the amination reaction. For instance, in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroquinolines, the position of nucleophilic attack is influenced by the electron-withdrawing nitro group. nih.gov It has been postulated that the interaction of a potassium counterion with the oxygen atoms of the nitro group can influence the direction of nucleophile attack. nih.gov

The regioselectivity of nitration can also be highly dependent on the reaction solvent. For example, in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using acetic anhydride (B1165640) as a solvent leads to nitration at the 2-position, whereas using trifluoroacetic acid results in nitration at the 6-position. nih.govnih.gov This highlights the critical role of the reaction medium in directing the electrophile to a specific position on the aromatic ring.

| Starting Material | Reaction | Potential Regioisomeric Products | Key Factors Influencing Regioselectivity |

|---|---|---|---|

| N-methylquinolin-6-amine | Nitration | This compound, n-Methyl-7-nitroquinolin-6-amine | Directing effect of the amino group, steric hindrance, solvent polarity. |

| 5-Nitroquinoline | Amination (e.g., VNS) | Various amino-5-nitroquinolines | Position of the nitro group, nature of the aminating agent, counterion effects. nih.gov |

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | Nitration | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester, Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | Choice of solvent (acetic anhydride vs. trifluoroacetic acid). nih.govnih.gov |

Influence of Reaction Conditions on Product Formation and Yield

The conditions under which the amination and nitration reactions are carried out have a profound impact on the formation and yield of this compound. Careful optimization of parameters such as temperature, solvent, catalyst, and reagent concentration is essential for maximizing the yield of the desired product while minimizing the formation of unwanted side products.

The concentration of the nitrating agent is a critical factor. Studies on the nitration of aromatic compounds have shown that the molar ratio of nitric acid to the aromatic substrate is a determining factor in the reaction's outcome. frontiersin.org An excess of the nitrating agent is often required for effective nitration. frontiersin.org The concentration of nitric acid itself also plays a significant role; for instance, using different concentrations of aqueous nitric acid can lead to varying yields and selectivities in the nitration of m-xylene (B151644). frontiersin.org

In the context of amination reactions, such as the Hartwig-Buchwald amination, the choice of catalyst system, including the palladium source and the phosphine (B1218219) ligand, is crucial. researchgate.net The steric and electronic properties of the phosphine ligand can significantly influence the efficiency of the carbon-nitrogen bond formation. researchgate.net Furthermore, the reaction temperature and the choice of base are critical parameters that need to be optimized to achieve high yields of the desired amino-substituted quinoline.

The solvent can also dramatically influence the reaction's course. As mentioned earlier, the regioselectivity of nitration can be completely altered by changing the solvent. nih.govnih.gov In VNS amination reactions, the choice of solvent, such as tetrahydrofuran (B95107) (THF), and the reaction temperature (e.g., reflux) are key conditions that determine the success of the reaction. nih.gov

| Reaction Parameter | Influence on Product Formation and Yield | Example from Related Systems |

|---|---|---|

| Solvent | Can alter the regioselectivity of the reaction. | Nitration of a tryptophan derivative yields different isomers in acetic anhydride versus trifluoroacetic acid. nih.govnih.gov |

| Reagent Concentration | Affects reaction rate and can influence the extent of reaction (mono- vs. di-substitution). | The yield of nitrated m-xylene is dependent on the concentration of nitric acid. frontiersin.org |

| Temperature | Influences reaction kinetics and can affect the stability of reactants and products. | VNS amination of nitroquinolines is often carried out at reflux temperature in THF. nih.gov |

| Catalyst/Ligand | Crucial for cross-coupling reactions like Hartwig-Buchwald amination, affecting efficiency and selectivity. | The choice of phosphine ligand is critical for the successful Hartwig-Buchwald amination of 5-bromo-8-benzyloxyquinoline. researchgate.net |

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for elucidating the intricate mechanisms of the reactions involved in the synthesis of this compound. Methods such as Density Functional Theory (DFT) can offer deep insights into the energetics and pathways of these transformations.

Computational studies can be employed to model the reaction coordinates and calculate the activation energies for different potential reaction pathways. This allows for the prediction of the most likely mechanism and the most probable regioisomeric product. For instance, DFT calculations have been used to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving nitro-substituted compounds, establishing that the formation of certain isomers is clearly preferred based on kinetic parameters. mdpi.com

Furthermore, computational analysis can help in understanding the electronic structure of the reactants and intermediates. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the nucleophilic and electrophilic sites within a molecule, thereby predicting its reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of a molecule, providing further clues about how it will interact with other reagents. researchgate.net

These theoretical approaches can also be used to study the influence of solvents and catalysts on the reaction mechanism. By modeling the reaction in the presence of different solvent molecules or by including the catalyst in the calculations, it is possible to gain a more accurate understanding of their role in the reaction. The insights gained from such computational studies can be invaluable for the rational design of more efficient and selective synthetic routes to this compound.

| Computational Method | Type of Information Provided | Application to this compound Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, reaction energies, activation barriers. researchgate.net | Predicting the most stable isomer and the most favorable reaction pathway for nitration and amination. |

| HOMO-LUMO Analysis | Identification of nucleophilic and electrophilic sites. researchgate.net | Understanding the reactivity of the quinoline ring and predicting the site of electrophilic attack (nitration) or nucleophilic attack (amination). |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites. researchgate.net | Identifying electron-rich and electron-poor regions to predict intermolecular interactions. |

| Transition State Theory | Calculation of reaction rates and understanding the structure of the transition state. | Elucidating the detailed mechanism of the rate-determining step in the synthesis. |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be established.

¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of a substituted quinoline (B57606), such as n-Methyl-5-nitroquinolin-6-amine, reveals characteristic signals for the aromatic protons on the quinoline core and the protons of the methylamino group. The aromatic protons typically resonate in the downfield region, generally between 6.5 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. ucl.ac.uk The specific chemical shifts are further influenced by the electronic effects of the nitro and methylamino substituents.

The N-methyl group protons are distinctly observed, often as a sharp singlet in the range of 2.2 to 2.6 δ. libretexts.org However, in nitro-substituted N-alkylanilines, the chemical shifts of N-methyl protons can be influenced by the substitution pattern. scispace.com The amine proton (N-H) signal can be broad and its chemical shift is variable, often appearing between 0.5 and 5.0 ppm, and can be identified by its disappearance upon D₂O exchange. libretexts.orginflibnet.ac.in

Table 1: Typical ¹H NMR Chemical Shift Ranges for Related Functional Groups

| Functional Group | Typical Chemical Shift (ppm) |

|---|---|

| Aromatic (Ar-H) | 6.5 - 8.2 ucl.ac.uk |

| N-Methyl (Ar-NH-CH₃) | 2.2 - 2.6 libretexts.org |

| Amine (Ar-NH) | 0.5 - 5.0 libretexts.orginflibnet.ac.in |

This table provides general ranges. Specific values for this compound would require experimental data.

¹³C NMR Analysis

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring typically appear in the aromatic region, which can overlap with the alkene region (100-150 ppm). oregonstate.edu The carbons directly attached to the electronegative nitro and amino groups will experience significant deshielding, shifting their signals further downfield. Carbons adjacent to amine nitrogens are typically deshielded and absorb about 20 ppm further downfield compared to analogous alkanes. libretexts.org The carbon of the N-methyl group will have a characteristic chemical shift, which for a simple methylamine (B109427) is around 26.9 ppm. docbrown.info

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (Quinoline) | 100 - 150 oregonstate.edu |

| C-NO₂ | ~150 - 180 |

| C-NHCH₃ | ~125 - 170 oregonstate.edu |

| N-CH₃ | ~30 |

This table provides estimated ranges based on typical values for similar structures.

Multinuclear NMR for Complex Systems

For more complex systems and to unambiguously assign all signals, multinuclear NMR techniques are employed. nih.gov Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments are crucial for confirming the substitution pattern on the quinoline ring.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₀H₉N₃O₂), the nominal molecular weight is 203 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the structure of this compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govbrieflands.com For this compound, key vibrational bands are expected for the N-H, C-H, N-O, and C-N bonds.

A secondary amine (R₂NH) typically shows a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch between 1570 and 1500 cm⁻¹ and a symmetric stretch between 1380 and 1300 cm⁻¹. wpmucdn.com The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 orgchemboulder.com |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (Methyl) | C-H Stretch | < 3000 |

| Nitro Group | Asymmetric NO₂ Stretch | 1570 - 1500 wpmucdn.com |

| Nitro Group | Symmetric NO₂ Stretch | 1380 - 1300 wpmucdn.com |

| Aromatic Amine | C-N Stretch | 1335 - 1250 orgchemboulder.com |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov Conjugated systems, such as the quinoline ring in this compound, exhibit characteristic π to π* transitions. libretexts.org The presence of the nitro and amino groups, which are strong auxochromes and chromophores, significantly influences the absorption spectrum.

Quinoline itself has absorption bands in the UV region. The introduction of a nitro group generally causes a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. researchgate.net Conversely, an amino group also typically leads to a red shift. The combined effect of these substituents on the quinoline core results in a complex spectrum with absorptions likely extending into the visible region. The electronic transitions observed are typically of the n to π* and π to π* type. libretexts.org The absorption spectrum of nitroaromatic compounds can be complex, with charge-transfer transitions from the benzene (B151609) ring to the nitro group being a significant feature. iu.edu

Single-Crystal X-ray Diffraction for Solid-State Structures

The determination of the solid-state structure of a compound through single-crystal X-ray diffraction is a powerful method to understand its intrinsic molecular and supramolecular features. This technique provides unequivocal evidence of the spatial arrangement of atoms in the crystal lattice. For this compound, such a study would be invaluable.

Without experimental data, any discussion on the precise crystallographic parameters remains speculative. Typically, a crystallographic study would yield a data table similar to the hypothetical one presented below, detailing the crystal system, space group, unit cell dimensions, and other refinement parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| R-factor | - |

Note: This table is for illustrative purposes only, as no experimental data has been published.

Analysis of Molecular Conformation and Packing

The molecular conformation of this compound, which describes the orientation of its substituent groups—the methylamino group at position 6 and the nitro group at position 5—relative to the quinoline ring, is a key determinant of its properties. A single-crystal X-ray diffraction analysis would reveal the degree of planarity of the quinoline system and the torsion angles associated with the C-N and N-O bonds of the substituents.

π-Stacking Interactions in Crystal Lattices

Aromatic systems like the quinoline core of this compound often exhibit π-stacking interactions in the solid state. These non-covalent interactions, where the π-orbitals of adjacent aromatic rings overlap, play a crucial role in the stabilization of the crystal lattice. The geometry of these interactions, whether face-to-face or offset, and the inter-planar distances would be key findings from a crystallographic analysis. The presence and nature of π-stacking can significantly influence the material's electronic and photophysical properties.

In the absence of experimental data for this compound, a definitive analysis of these structural features is not possible. Future research that includes the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound would be necessary to provide these critical insights.

Computational Studies and Theoretical Predictions

Density Functional Theory (DFT) Calculations in Mechanistic Studies

There is a lack of specific DFT studies investigating the reaction mechanisms involving n-Methyl-5-nitroquinolin-6-amine. While research on other nitroquinoline derivatives exists, for instance, in the context of nucleophilic aromatic substitution, these findings cannot be directly extrapolated to the target compound due to the unique electronic and steric influences of the methylamino and nitro groups at the 5 and 6 positions of the quinoline (B57606) core. For related compounds like 8-hydroxy-5-nitroquinoline, DFT calculations have been employed to analyze their reactive properties. researchgate.net

Modeling of Electronic Structure and Reactivity

A detailed model of the electronic structure and reactivity for this compound, which would include analyses of frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution, is not available in the reviewed literature. Studies on similar molecules, such as 6-aminoquinoline, have utilized DFT to explore these properties, but the specific electronic interplay of the nitro and N-methyl groups in this compound remains uninvestigated. researchgate.net

Prediction of Spectroscopic Properties

Similarly, there are no published theoretical predictions of the spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) for this compound based on computational methods. For other quinoline derivatives, DFT has been successfully used to calculate and interpret spectroscopic data, aiding in their structural characterization. researchgate.net

Research on Derivatives and Analogues of N Methyl 5 Nitroquinolin 6 Amine

Synthesis of Novel Quinoline-Based Compounds

The synthesis of novel compounds based on the quinoline (B57606) scaffold is a significant area of chemical research. The quinoline nucleus is a key feature in a wide array of synthetic products with notable biological characteristics. mdpi.com While n-Methyl-5-nitroquinolin-6-amine itself is a specific starting point, broader synthetic strategies for related 5-amino and 6-nitro quinolines provide insight into the generation of its derivatives.

One approach involves the synthesis of a series of 6-nitro-5-substituted aminoquinolines. For instance, compounds described as 6-nitro-5-[1-oxo-2-(substituted amino)ethylamino] quinoline and 6-nitro-5-[2-(substituted amino)propylamino] quinoline have been successfully synthesized and characterized. nih.gov This demonstrates a method where the amino group at the 5-position is acylated or alkylated to introduce diverse functional groups.

Another versatile method for creating quinoline derivatives starts with different precursors. For example, 7-amino-8-hydroxyquinoline can be synthesized in excellent yield (99%) from 5-chloro-7-nitro-8-hydroxyquinoline through hydrogenation, which concurrently reduces the nitro group and removes the chloro substituent. nih.gov This 7-amino-8-hydroxyquinoline then serves as a crucial intermediate for producing more complex structures, such as 7-aminoquinoline-5,8-diones, through reactions like Suzuki couplings under microwave conditions. nih.gov These syntheses highlight the adaptability of the quinoline system to various synthetic transformations, enabling the creation of a library of derivatives. mdpi.comnih.gov

The table below summarizes examples of synthetic pathways for novel quinoline-based compounds.

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

| 6-nitro-5-aminoquinoline analogue | Substituted amino acids/amines | 6-nitro-5-[1-oxo-2-(substituted amino)ethylamino] quinoline | nih.gov |

| 5-chloro-7-nitro-8-hydroxyquinoline | H₂, Pd/C | 7-amino-8-hydroxyquinoline | nih.gov |

| 7-amino-8-hydroxyquinoline | Aryl boronic acids, Pd(0) catalysis, microwave | 7-amino-2-aryl-quinoline-5,8-diones | nih.gov |

| 8-hydroxy-2-methylquinoline | Not specified | 7-aminoquinoline-5,8-diones | nih.gov |

Functionalization and Modification Strategies

The functionalization and modification of the quinoline core are essential for tuning the molecule's properties. A primary and effective modification strategy involves the reduction of the nitro group, a common feature in compounds like this compound. The nitro group in various nitroquinoline derivatives can be readily reduced to the corresponding aminoquinolines under mild conditions using reagents like stannous chloride (SnCl₂). nih.gov This transformation is valuable as it introduces a reactive amino group that can be further modified, and it significantly alters the electronic properties of the molecule. nih.gov

Another key strategy is the direct introduction of substituents onto the quinoline ring through nucleophilic substitution. The vicarious nucleophilic substitution of hydrogen (VNS) has been studied in nitroquinolines, allowing for the amination of the ring at positions activated by the electron-withdrawing nitro group. nih.gov For example, the reaction with 9H-carbazole in the presence of a base can lead to the introduction of a carbazolyl moiety onto the quinoline structure. nih.gov

Further modifications can be achieved through cross-coupling reactions. Palladium(0)-catalyzed reactions, such as Suzuki couplings, have been effectively used to introduce aryl substituents onto the quinoline framework by reacting halo-quinolines with boronic acids. nih.gov This method is highly efficient for creating C-C bonds and diversifying the structure.

The following table outlines key functionalization strategies for quinoline derivatives.

| Modification Type | Reagents/Method | Purpose/Outcome | Reference |

| Nitro Group Reduction | SnCl₂, 6M HCl, MeOH | Conversion of nitroquinolines to aminoquinolines | nih.gov |

| Amination | Vicarious Nucleophilic Substitution (VNS) with 9H-carbazole | Direct introduction of an amino-based substituent | nih.gov |

| Arylation | Suzuki cross-coupling (Pd(0) catalysis, boronic acids) | Introduction of aryl groups at specific positions | nih.gov |

Applications of Derivatives in Oligonucleotide Probes Chemistry

Derivatives of quinoline have found a specialized and important application in the field of oligonucleotide chemistry, particularly in the design of probes for recognizing specific DNA sequences. nih.gov Oligonucleotide probes that incorporate amine linkers are fundamental tools for developing DNA-based biosensors. nih.gov

A significant challenge in this area is the selective recognition of specific base pairs within a DNA duplex. Researchers have focused on developing triplex-forming oligonucleotides (TFOs), which can bind to the major groove of double-stranded DNA. nih.gov However, the stable recognition of a T-A (thymine-adenine) base pair by antiparallel TFOs has been a difficult target. nih.gov

To address this, various quinoline derivatives have been introduced into antiparallel TFOs as modified bases. nih.gov The study evaluated the ability of these modified TFOs to form triplex structures and to discriminate between different base pairs. The research found that the introduction of a specific derivative, 2-acetamido-6-aminoquinoline, into an antiparallel TFO enabled the selective recognition of a T-A base pair. nih.gov This interaction was effective at both low and high salt concentrations, highlighting the robustness of this molecular design. nih.gov This application underscores the potential of functionally modified quinoline derivatives in gene therapy and DNA nanotechnology by allowing for the targeting of specific genomic sequences. nih.gov

| Quinoline Derivative | Application | Key Finding | Reference |

| 2-acetamido-6-aminoquinoline | Modified base in an antiparallel triplex-forming oligonucleotide (TFO) | Allowed for the selective recognition of a T-A base pair in a DNA duplex. | nih.gov |

Exploration of Biological Activities and Mechanisms of Action

Anticancer Research

The quest for novel anticancer agents is a continuous effort in medicinal chemistry, and quinoline (B57606) derivatives have shown considerable promise. The structural motifs within n-Methyl-5-nitroquinolin-6-amine suggest a potential for anticancer activity, likely operating through mechanisms observed in analogous compounds.

The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents eliminate cancer cells. It is plausible that this compound could trigger this process. For instance, studies on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a compound also featuring N-methyl and nitro functionalities, have demonstrated its ability to induce apoptosis. nih.gov This induction can occur through both p53-dependent and -independent pathways, highlighting the multifaceted nature of cell death signaling initiated by such chemical entities. nih.gov Furthermore, research on 6-amino-9-sulfonylpurine derivatives has shown their capacity to induce apoptosis in human leukemia cells, suggesting that the 6-amino group on a heterocyclic ring system, similar to that in this compound, can be crucial for this activity. mdpi.com These derivatives were found to increase the expression of caspase 3 and cytochrome c, key players in the intrinsic mitochondrial pathway of apoptosis. mdpi.com

Cell cycle regulation is another critical target in cancer therapy. While direct evidence for this compound is lacking, related compounds have shown the ability to interfere with the cell cycle. For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been reported to arrest the cell cycle at the S phase in leukemia cells. nih.gov This disruption of the normal cell division process can prevent the proliferation of cancer cells.

The cytotoxic potential of this compound against various cancer cell lines is an area ripe for investigation. Insights can be drawn from the study of analogous compounds. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent anticancer activity, being more toxic to human cancer cell lines than other halogenated 8-hydroxyquinolines. researchgate.net This suggests that the 5-nitroquinoline (B147367) core is a key contributor to cytotoxicity.

A study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives revealed broad-spectrum anti-cancer activity against a panel of 60 cell lines, with particular selectivity towards leukemia. nih.gov This underscores the potential of compounds with a 6-amino substituted heterocyclic system to exhibit potent and selective cytotoxicity.

Table 1: Predicted Cytotoxic Activity of this compound Based on Analogous Compounds

| Analogous Compound Class | Cancer Type Targeted (Example) | Noted Activity |

| 8-Hydroxy-5-nitroquinolines | Various Human Cancer Cell Lines | Potent Cytotoxicity researchgate.net |

| 6-Amino-5-cyano-2-thiopyrimidines | Leukemia | Broad-spectrum activity, high selectivity nih.gov |

| 6-Amino-9-sulfonylpurines | Leukemia | Apoptosis Induction mdpi.com |

This table presents predicted activities and is based on data from structurally related compounds, not direct experimental results for this compound.

Antimicrobial Investigations

The quinoline scaffold is a cornerstone in the development of antimicrobial agents. The addition of nitro and N-methylamino groups to this core in this compound suggests a likelihood of antimicrobial properties.

The potential antibacterial activity of this compound can be inferred from studies on related quinoline derivatives. For instance, the synthesis and investigation of 5- and 6-hydroxy substituted 4-aminoquinolines have shown them to possess slight antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov While the activity was modest, it establishes that substituted aminoquinolines can interact with bacterial targets.

Nitro-containing compounds, such as nitrofurans and nitrothiophenes, are known for their broad-spectrum antibacterial activity. nih.govnih.govmdpi.com This activity is often attributed to the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage cellular components. Therefore, the 5-nitro group in this compound is expected to be a key determinant of its antibacterial efficacy. A study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against Gram-positive strains like S. aureus and B. subtilis. researchgate.net

Table 2: Predicted Antibacterial Spectrum of this compound Based on Analogous Compounds

| Analogous Compound Class | Gram-Positive Activity (Example Strain) | Gram-Negative Activity (Example Strain) |

| Substituted 4-Aminoquinolines | Slight activity (Staphylococcus aureus) nih.gov | Slight activity (Escherichia coli) nih.gov |

| Nitroaromatic Compounds | Broad-spectrum activity anticipated | Broad-spectrum activity anticipated |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Good activity (S. aureus, B. subtilis) researchgate.net | Not specified |

This table presents predicted activities and is based on data from structurally related compounds, not direct experimental results for this compound.

The potential for this compound to exhibit antifungal activity is supported by research on similar molecular frameworks. A series of 6-(N-arylamino)-7-methylthio-5,8-quinolinediones demonstrated potent antifungal activities against various human pathogenic fungi, with some compounds showing greater potency than the standard drug fluconazole. nih.gov This highlights the potential of 6-amino substituted quinolines in antifungal drug discovery. Furthermore, nitro-containing compounds have also been reported to possess antifungal properties. nih.gov For example, the essential oil of Aniba canelilla, with its main component being 1-nitro-2-phenylethane, has shown antifungal activity against dermatophytes. mdpi.com

The predicted antimicrobial mechanisms of this compound are likely to be multifaceted. The quinoline nucleus itself is known to interact with bacterial DNA gyrase, an essential enzyme for DNA replication. However, the presence of the nitro group suggests an additional and potent mechanism. As seen with other nitroaromatic antimicrobials, the nitro group can be enzymatically reduced by microbial nitroreductases to form cytotoxic nitroso and hydroxylamine (B1172632) intermediates. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

While this compound does not possess the classic 8-hydroxyquinoline (B1678124) structure known for potent metal chelation, the nitrogen and oxygen atoms in its structure could potentially coordinate with metal ions essential for microbial enzyme function. However, the primary mechanism of action is more likely to be driven by the reduction of the nitro group.

Antimalarial Potential

While direct studies on the antimalarial activity of this compound are not available in the current literature, the extensive research on related aminoquinoline and nitroquinoline derivatives provides a strong basis for predicting its potential efficacy against Plasmodium parasites, the causative agents of malaria. The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and primaquine (B1584692) being prime examples. nih.gov

The presence of an amino group at position 6 and a nitro group at position 5 are key determinants of its potential antimalarial action. Research on 8-aminoquinolines has shown that these compounds are effective antimalarials. nih.gov Furthermore, the introduction of a nitro group, a strong electron-withdrawing group, can significantly influence the biological activity of a molecule. In some heterocyclic compounds, the nitro group has been associated with enhanced antimicrobial and antiprotozoal activities. mdpi.com For instance, 5-nitro-substituted uracil, when combined with 8-aminoquinoline (B160924) as a metal complex, has shown potential antimalarial activity. nih.gov

The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. It is plausible that this compound could operate through a similar mechanism. The basicity of the amino group at position 6 could facilitate accumulation in the acidic food vacuole of the parasite.

Studies on various quinoline derivatives have highlighted the impact of different substituents on their antimalarial potency. The table below summarizes the antimalarial activity of some related quinoline compounds against Plasmodium falciparum.

| Compound/Derivative Class | Key Structural Features | Activity against P. falciparum | Reference |

| 4-Aminoquinolines | Amino group at position 4 | High efficacy against non-resistant strains | researchgate.net |

| 8-Aminoquinolines | Amino group at position 8 | Effective antimalarials | nih.gov |

| 5-Aryl-8-aminoquinolines | Aryl group at position 5 | Potent activity, with electron-donating groups enhancing activity | nih.gov |

| 6-Chloro-2-arylvinylquinolines | Chloro group at position 6, arylvinyl group at 2 | Potent, low nanomolar activity against resistant strains | nih.gov |

| 8-Aminoquinoline-Uracil Complexes | 8-aminoquinoline with 5-nitro-uracil | Potential antimalarial activity | nih.gov |

While these data are for related compounds, they underscore the importance of the quinoline nucleus and its substitutions in conferring antimalarial activity. The specific combination of a methylamino group at position 6 and a nitro group at position 5 in this compound warrants direct investigation to determine its precise antimalarial profile.

Other Biological Applications (e.g., Anti-inflammatory)

The biological activities of quinoline derivatives extend beyond their antimalarial effects. Several studies have demonstrated the anti-inflammatory potential of compounds containing the aminoquinoline scaffold. nih.gov For instance, certain aminoquinazolines, which are structurally related to quinolines, have been shown to possess in vivo anti-inflammatory activity by inhibiting lymphocyte-specific kinase (Lck). nih.gov

The potential anti-inflammatory action of this compound can be inferred from studies on related structures. For example, a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, has been investigated for its anti-inflammatory effects against methotrexate-induced inflammation. nih.gov This suggests that the quinoline core can serve as a template for the development of anti-inflammatory agents.

The mechanism of anti-inflammatory action for quinoline derivatives can be multifaceted, often involving the modulation of key inflammatory pathways such as the NF-κB and MAPK pathways. These pathways regulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com While direct evidence for this compound is lacking, its structural similarity to other bioactive quinolines suggests it could potentially exert anti-inflammatory effects through similar mechanisms.

Furthermore, a study on 6-nitro-5-substituted aminoquinolines revealed their potential as local anesthetic and anti-arrhythmic agents, indicating that this particular substitution pattern can lead to diverse pharmacological activities. nih.gov

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of quinoline derivatives is a complex field, with subtle structural modifications often leading to significant changes in biological activity. For antimalarial quinolines, the nature and position of substituents on the quinoline ring are critical. nih.gov

Based on existing SAR studies of related compounds, several inferences can be made regarding this compound:

The Amino Group at Position 6: The presence of an amino group is crucial for the antimalarial activity of many quinolines, contributing to their accumulation in the parasite's food vacuole. The methylation of this amino group in this compound could modulate its basicity and lipophilicity, which in turn would affect its pharmacokinetic and pharmacodynamic properties. In some series of antimalarial compounds, N-alkylation has been shown to influence potency.

The Nitro Group at Position 5: The electron-withdrawing nature of the nitro group at position 5 is expected to significantly impact the electronic properties of the quinoline ring. In studies of 5-aryl-8-aminoquinolines, substituents on the 5-position have been shown to influence antimalarial activity, with electron-donating groups sometimes favoring activity. nih.gov Conversely, in other heterocyclic systems, nitro substitution is a key feature for antiprotozoal activity. mdpi.com Therefore, the effect of the 5-nitro group in this specific compound is difficult to predict without experimental data.

The table below summarizes key SAR findings for related antimalarial quinoline derivatives.

| Structural Feature | Impact on Antimalarial Activity | Reference |

| Amino group position | Position 4 and 8 are well-established for activity. | nih.govresearchgate.net |

| Substitution at position 5 | Can modulate activity and toxicity. Aryl groups and other substituents have been explored. | nih.gov |

| Substitution at position 6 | Chloro and methoxy (B1213986) groups are common in active compounds. | nih.gov |

| Side chain on amino group | The nature of the side chain significantly affects potency and pharmacokinetics. |

Coordination Chemistry of Quinoline Derivatives

Metal Chelation Properties and Ligand Design

The ability of quinoline (B57606) derivatives to form stable complexes with metal ions is largely dependent on the nature and position of substituent groups on the quinoline ring. tandfonline.comresearchgate.net The nitrogen atom in the quinoline ring itself can act as a coordination site. For effective chelation, a second donor atom, typically oxygen or another nitrogen, is often present in a position that allows for the formation of a stable five- or six-membered ring with the metal ion. tandfonline.comresearchgate.net 8-Hydroxyquinoline (B1678124) is a classic example of a bidentate ligand, coordinating through the nitrogen atom and the deprotonated hydroxyl group. tandfonline.comscirp.org

In the case of n-Methyl-5-nitroquinolin-6-amine , potential donor sites for metal chelation would be the quinoline nitrogen, the amino nitrogen at the 6-position, and potentially the oxygen atoms of the nitro group at the 5-position. The presence of the amino group adjacent to the nitro group could influence the electronic properties and the chelating behavior of the molecule. The methyl group on the amine nitrogen may introduce steric effects that could affect the geometry of the resulting metal complexes.

Research on analogous compounds, such as 5-nitro-8-hydroxyquinoline derivatives, indicates that the nitro group can modify the electronic properties and lipophilicity of the ligand, which in turn affects the stability and biological activity of the metal complexes. mdpi.com However, without specific experimental data for this compound, its precise chelation behavior, including the preferred coordination sites and the stability of its metal complexes, remains speculative.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.commdpi.com The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex.

For a hypothetical synthesis involving This compound , one would dissolve the ligand in a solvent like ethanol (B145695) or methanol (B129727) and add a solution of a metal salt (e.g., chlorides or nitrates of copper, nickel, cobalt, or zinc). The resulting mixture would likely be stirred and heated to facilitate the reaction. The solid complex, if formed, could then be isolated by filtration, washed, and dried.

The characterization of such a complex would involve a suite of analytical techniques to determine its structure and properties. These typically include:

Elemental Analysis: To determine the empirical formula and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify which donor atoms of the ligand are involved in coordination with the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H).

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can elucidate the structure of the ligand in the coordinated state.

Mass Spectrometry: To confirm the molecular weight of the complex.

X-ray Crystallography: To provide definitive information about the three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.govscirp.org

A study on a 5-nitro-8-hydroxyquinoline-proline hybrid detailed the synthesis of its Ruthenium and Rhodium complexes by reacting the ligand with the corresponding metal precursors in water or nitric acid. mdpi.com The resulting complexes were characterized using NMR, ESI-MS, and capillary zone electrophoresis to confirm their structure and purity. mdpi.com Similar methodologies would be applicable to the study of this compound complexes.

Interactive Table: General Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis | Stoichiometry (Ligand:Metal ratio) |

| IR Spectroscopy | Identification of coordinating atoms |

| UV-Vis Spectroscopy | Electronic transitions and geometry |

| NMR Spectroscopy | Ligand structure in diamagnetic complexes |

| Mass Spectrometry | Molecular weight confirmation |

| X-ray Crystallography | 3D structure, bond lengths, and angles |

Biological Applications of Metal Chelates and Complexes

The biological activity of quinoline derivatives is often enhanced upon complexation with metal ions. tandfonline.comresearchgate.net This enhancement is attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the specific geometry of the complex, which can promote interaction with biological targets. tandfonline.com Quinoline-metal complexes have been investigated for a range of biological applications, including as anticancer, antimicrobial, and antineurodegenerative agents. tandfonline.comresearchgate.netijsrst.com

For instance, metal complexes of 8-hydroxyquinoline have shown significant antimicrobial activity. scirp.orgijsrst.com The anticancer activity of some quinoline derivatives has been linked to their ability to chelate metal ions like iron and copper, which are essential for cell proliferation. tandfonline.com Complexes of 5-nitro-8-hydroxyquinoline derivatives have been studied for their potential to target multidrug-resistant cancer cells. mdpi.com

Given the presence of the nitro group, a feature found in other biologically active quinoline derivatives like nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), it is plausible that metal complexes of This compound could exhibit interesting biological properties. tandfonline.com The nitro group can be bioreduced in hypoxic environments, a characteristic of some tumors, potentially leading to selective anticancer activity. However, in the absence of any experimental studies on the biological effects of this compound or its metal chelates, any potential applications remain hypothetical.

Materials Science Applications

Integration into Novel Materials

The exploration of quinoline (B57606) derivatives in materials science often centers on their potential use in organic light-emitting diodes (OLEDs), sensors, and functional dyes. The engineered electronic and photophysical properties of these derivatives are key to their functionality in such applications.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are recognized for their potential in optoelectronic applications, including OLEDs. mdpi.com The development of efficient emissive materials is a critical aspect of OLED technology, with a focus on maximizing the conversion of triplet-to-singlet excitons. nih.gov Compounds that exhibit thermally activated delayed fluorescence (TADF) are particularly efficient in this regard. nih.gov While specific studies on n-Methyl-5-nitroquinolin-6-amine for OLEDs are not available, the general class of quinoline derivatives has been investigated for these purposes. mdpi.comresearchgate.net For instance, pyrazoloquinoline derivatives have been studied for their electroluminescent properties in organic LEDs. mdpi.com

Sensors: The quinoline structure can be chemically modified to act as a fluorophore for designing metal ion fluorescence sensors. nih.gov These sensors can exhibit high sensitivity and selectivity for specific ions. For example, a novel quinoline derivative was successfully designed and synthesized to detect Fe³⁺ ions with a significant fluorescence quenching effect. nih.gov Another quinoline-based hydrazone derivative has demonstrated potential as a chemosensor for tributyltin (TBT), a biocide, by exhibiting colorimetric and fluorimetric changes in its presence. mdpi.com The potential for this compound in sensor applications would depend on its specific binding capabilities and fluorescence response to target analytes.

Functional Dyes: Quinoline and quinoxaline-based dyes have been designed for applications as visible light photoinitiators. mdpi.com These dyes can absorb light in the visible region and initiate photopolymerization reactions, which is relevant in materials like dental fillings. mdpi.com The modification of the quinoline structure, such as the introduction of nitrogen atoms to form quinoxaline derivatives, can shift the fluorescence band to longer wavelengths. mdpi.com

The following table summarizes the potential applications of related quinoline derivatives in novel materials, which may suggest future research directions for this compound.

| Application Area | Relevant Quinoline Derivatives | Key Findings |

| OLEDs | Pyrazoloquinoline derivatives | Investigated for electroluminescent properties. mdpi.com |

| Donor-acceptor materials based on 2-pyridone | Demonstrated good performance in sky-blue, green-yellow, and white OLEDs. nih.gov | |

| Sensors | Quinoline-based fluorophores | Successful design of a selective and sensitive fluorescent sensor for Fe³⁺. nih.gov |

| Quinoline-based hydrazone derivative | Showed promising properties as a transducer for monitoring TBT. mdpi.com | |

| Pyrazoloquinoline derivative with dipicolylamine | Acted as a sensitive and selective fluorescence sensor for Zn²⁺ ion recognition. mdpi.com | |

| Functional Dyes | Quinoline and quinoxaline skeleton-based dyes | Can be used as visible light photoinitiators. mdpi.com |

Exploration in Pharmaceutical and Biopharmaceutical Materials

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. orientjchem.orgnih.gov These activities have led to their exploration in the development of various pharmaceutical and biopharmaceutical materials. While direct studies on this compound are limited, the broader class of nitroquinoline derivatives has been investigated for several therapeutic applications.

Anticancer Agents: Quinoline derivatives are extensively studied for their potential as anticancer agents. pharmaceutical-technology.com Their mechanisms of action can include binding to DNA, inhibiting DNA synthesis, and inducing oxidative stress. orientjchem.org Several naturally occurring quinoline alkaloids, such as Camptothecin, exhibit potent anticancer activity. pharmaceutical-technology.com Novel 3-nitroquinoline derivatives have been synthesized and evaluated for their antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). nih.gov Another study found that 8-hydroxy-5-nitroquinoline (Nitroxoline) was a more potent anti-cancer agent than other tested 8-hydroxyquinoline (B1678124) derivatives. nih.gov

Antimicrobial and Other Therapeutic Applications: The quinoline ring is a core component of many compounds with antibacterial, antiviral, and antimalarial properties. nih.gov For instance, 5-nitro-8-hydroxyquinoline (nitroxaline) is an antimicrobial agent that selectively suppresses the synthesis of bacterial DNA. researchgate.net The functionalization of quinoline derivatives has been shown to alter their cytotoxic activities, suggesting that their therapeutic profiles can be controlled. brieflands.com